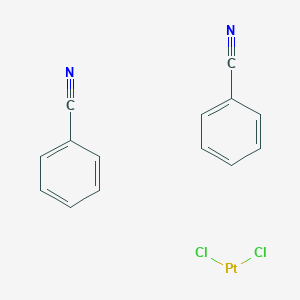

Bis(benzonitrile)dichloroplatinum

Übersicht

Beschreibung

Bis(benzonitrile)dichloroplatinum(II) is a compound used as a catalyst for various reactions . It has been found to interrupt the PD-1/PD-L1 interaction by binding to PD-1, which makes it a potential immune checkpoint inhibitor for the treatment of cancers .

Synthesis Analysis

The synthesis of Bis(benzonitrile)dichloroplatinum(II) involves the reaction of platinum (II) chloride with neat benzonitrile. This reaction yields a mixture of cis and trans isomers of Bis(benzonitrile)dichloroplatinum(II) in variable proportions, depending on the temperature .Molecular Structure Analysis

Bis(benzonitrile)dichloroplatinum(II) has a molecular weight of 472.23 and a molecular formula of C14H10Cl2N2Pt . The geometry of the chromatographically separated isomers was identified on the basis of the dipole-moment and IR data .Chemical Reactions Analysis

Bis(benzonitrile)dichloroplatinum(II) is used as a catalyst for asymmetric hydroformylation reactions, allylation reactions, cyclopropanation reactions, hydrosilylation reactions, and carbene insertion into O-H bonds of alcohols .Physical And Chemical Properties Analysis

Bis(benzonitrile)dichloroplatinum(II) is a pale yellow micro-crystal with a melting point of 224°C (dec.) (lit.). It is slightly soluble in acetone and chloroform .Wissenschaftliche Forschungsanwendungen

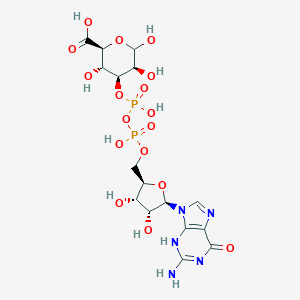

PD-1/PD-L1 Interaction Inhibitor

Bis(benzonitrile)dichloroplatinum(II) has been found to interrupt the PD-1/PD-L1 interaction by binding to PD-1 . This interaction plays a crucial role in immune tolerance and exhaustion . The compound’s inhibitory activity on the PD-1/PD-L1 interaction was confirmed in co-immunoprecipitation and PD-1/PD-L1 signaling pathway blockade bioassays .

Cancer Treatment

The compound has shown potential as an immune checkpoint inhibitor for the treatment of cancers . In immune-competent wild-type mice, bis(benzonitrile)dichloroplatinum(II) significantly suppressed the growth of MC38 colorectal cancer xenografts with increasing tumor-infiltrating T cells .

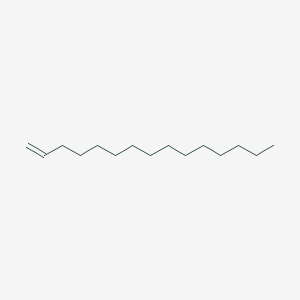

Asymmetric Hydroformylation Reactions Catalyst

Bis(benzonitrile)dichloroplatinum(II) is used as a catalyst for asymmetric hydroformylation reactions . These reactions are important in the synthesis of aldehydes from alkenes.

Allylation Reactions Catalyst

The compound also serves as a catalyst for allylation reactions . Allylation is a chemical reaction in which an allyl group is added to a substrate.

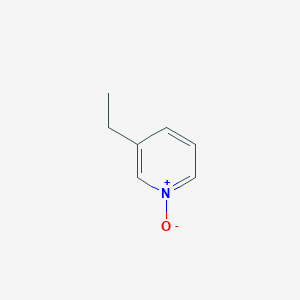

Cyclopropanation Reactions Catalyst

Bis(benzonitrile)dichloroplatinum(II) is used as a catalyst for cyclopropanation reactions . These reactions are used to create cyclopropane rings in organic chemistry.

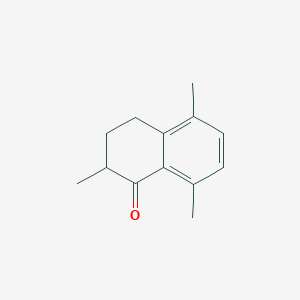

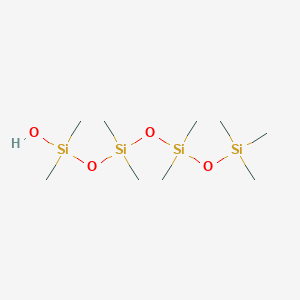

Hydrosilylation Reactions Catalyst

The compound is used as a catalyst for hydrosilylation reactions . These reactions are used to form silicon-carbon bonds.

Carbene Insertion into O-H Bonds of Alcohols

Bis(benzonitrile)dichloroplatinum(II) is used for carbene insertion into O-H bonds of alcohols . This process is used in the synthesis of various organic compounds.

Wirkmechanismus

Target of Action

The primary target of Bis(benzonitrile)dichloroplatinum(II) is PD-1 , a protein that plays a crucial role in immune tolerance and immune exhaustion . This compound interrupts the PD-1/PD-L1 interaction by binding to PD-1 .

Mode of Action

Bis(benzonitrile)dichloroplatinum(II) acts as an inhibitor of the PD-1/PD-L1 signaling pathway . It binds to PD-1, thereby interrupting the interaction between PD-1 and PD-L1 . This interaction is crucial for the functioning of PD-1/PD-L1 antibody therapeutics, which are used in the treatment of multiple cancers .

Biochemical Pathways

The compound’s action affects the PD-1/PD-L1 signaling pathway . By inhibiting this pathway, it can potentially enhance the body’s immune response against cancer cells .

Pharmacokinetics

It’s worth noting that small-molecule inhibitors like bis(benzonitrile)dichloroplatinum(ii) generally have improved tissue permeability compared to therapeutic antibodies .

Result of Action

The inhibition of the PD-1/PD-L1 interaction by Bis(benzonitrile)dichloroplatinum(II) has been confirmed in co-immunoprecipitation and PD-1/PD-L1 signaling pathway blockade bioassays . In immune-competent wild-type mice, the compound significantly suppressed the growth of MC38 colorectal cancer xenografts with increasing tumor-infiltrating T cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

benzonitrile;dichloroplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJRCRIROYMRKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(benzonitrile)dichloroplatinum | |

CAS RN |

15617-19-3, 14873-63-3 | |

| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzonitrile)dichloroplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

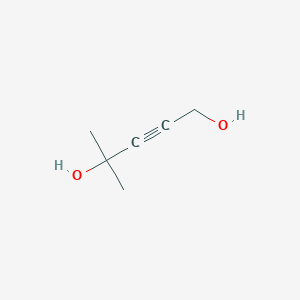

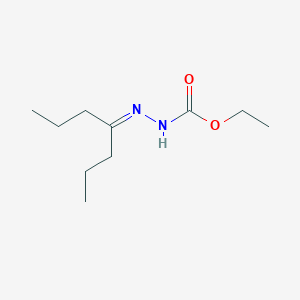

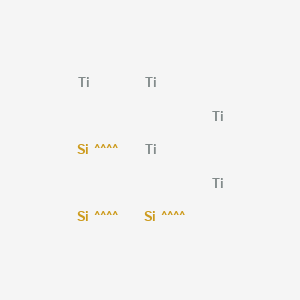

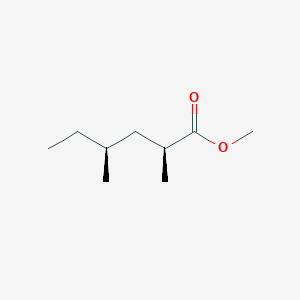

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Bis(benzonitrile)dichloroplatinum(II)?

A1: The molecular formula is C14H10Cl2N2Pt, and its molecular weight is 472.25 g/mol. []

Q2: What are the key spectroscopic characteristics of Bis(benzonitrile)dichloroplatinum(II) isomers?

A2: Both cis and trans isomers have been characterized using IR and Raman spectroscopy. [, , ] Additionally, 13C NMR spectroscopy, particularly the chemical shift and coupling to the 195Pt of the cyanide carbon, distinguishes the isomers. [, ] X-ray crystallography has confirmed the structures of both isomers. [, ]

Q3: Does Bis(benzonitrile)dichloroplatinum(II) exist in different isomeric forms?

A3: Yes, Bis(benzonitrile)dichloroplatinum(II) exists as both cis and trans isomers. The ratio of isomers formed during synthesis depends on the reaction temperature. [, ]

Q4: How do the cis and trans isomers of Bis(benzonitrile)dichloroplatinum(II) interconvert?

A4: The cis and trans isomers interconvert in solution, with the equilibrium favoring the trans isomer in CDCl3 at 25°C. [] In benzonitrile, the cis isomer is dominant at room temperature, while the trans isomer prevails at higher temperatures. [] The rate constant for cis-to-trans isomerization is ten times higher than the reverse reaction in CDCl3 at 25°C. []

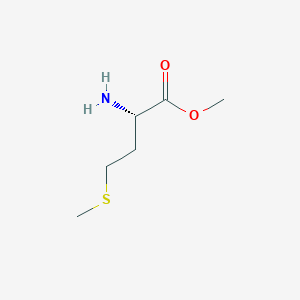

Q5: How does Bis(benzonitrile)dichloroplatinum(II) react with nucleophiles like methanol?

A5: Both cis and trans isomers react with methanol under basic conditions. The reaction proceeds stepwise, first forming mono-imido ester derivatives and then bis-imido ester derivatives. [, ] This reaction highlights the electrophilic nature of the coordinated nitrile carbon.

Q6: Can Bis(benzonitrile)dichloroplatinum(II) react with β-diketonate carbanions?

A6: Yes, reactions with acetylacetonate and benzoylacetonate carbanions primarily yield N-acetyl β-ketoamine chelates, particularly with the trans isomer. [] This reaction involves nucleophilic attack on the coordinated cyanide carbon followed by an acetyl group migration.

Q7: What are the applications of Bis(benzonitrile)dichloroplatinum(II) in material science?

A7: Bis(benzonitrile)dichloroplatinum(II) has been used to crosslink liquid crystalline polymers containing cyano groups. [, ] This coordination influences the polymer's liquid crystalline behavior, potentially impacting its optical and thermal properties.

Q8: What catalytic properties are associated with Bis(benzonitrile)dichloroplatinum(II)?

A8: While not extensively studied, Bis(benzonitrile)dichloroplatinum(II) is recognized as a potential catalyst for hydrogenation of nitro compounds [] and hydroformylation of alkenes. [] Further research is needed to fully explore its catalytic potential.

Q9: How does UV irradiation impact Bis(benzonitrile)dichloroplatinum(II) in chloroform?

A9: Under 254 nm UV light, cis-[Pt(C6H5CN)2Cl2] converts to H2PtCl6 in chloroform. [] This photochemical reaction likely involves both the metal complex and solvent in the initial step.

Q10: How does Bis(benzonitrile)dichloroplatinum(II) behave as a starting material for other platinum complexes?

A10: It serves as a versatile precursor for various platinum complexes. [, , , , ] The labile benzonitrile ligands can be readily substituted by other ligands, facilitating the synthesis of a diverse range of platinum(II) complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.